molecular formula C14H22N4O3 B1484239 tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate CAS No. 2206264-86-8

tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate

Cat. No. B1484239
M. Wt: 294.35 g/mol
InChI Key: XDTHGJGAZUSQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate, otherwise known as TB4, is an organic compound that has been studied for its various scientific applications. It has been used in laboratories for a variety of experiments, as well as for research in fields such as biochemistry and physiology.

Scientific Research Applications

TB4 has been used in scientific research in a variety of fields, including biochemistry, physiology, and pharmacology. It has been used to study the structure and function of proteins, to study the effects of drugs on the body, and to study the effects of environmental toxins on the body. It has also been used to study the effects of hormones on the body, as well as to study the effects of gene expression.

Mechanism Of Action

TB4 has been found to act as an antagonist of certain receptors in the body, such as the G protein-coupled receptors. By binding to these receptors, TB4 can inhibit the activity of certain hormones and other signaling molecules, thus modulating the body's response to a variety of stimuli.

Biochemical And Physiological Effects

TB4 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as the enzyme responsible for the breakdown of glucose, and to inhibit the activity of certain hormones, such as the hormone responsible for stimulating the release of insulin. Additionally, TB4 has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages And Limitations For Lab Experiments

The use of TB4 in laboratory experiments has several advantages, such as its high solubility in water, its low cost, and its high stability in solution. Additionally, TB4 has been found to be relatively non-toxic and non-irritating, making it safe to use in laboratory experiments. However, there are some limitations to the use of TB4 in laboratory experiments, such as its low potency and its slow rate of absorption.

Future Directions

There are a variety of potential future directions for TB4 research. For example, TB4 could be studied further for its potential use as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, TB4 could be studied further for its potential use as an anti-inflammatory, anti-oxidant, or anti-cancer agent. Additionally, TB4 could be studied further for its potential use in the development of novel drugs or drug delivery systems. Finally, TB4 could be studied further for its potential use as a biomarker for various diseases or conditions.

properties

IUPAC Name

tert-butyl 4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)18-7-5-17(6-8-18)11-9-12(19)16(4)15-10-11/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTHGJGAZUSQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)N(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate
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tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate
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tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate

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